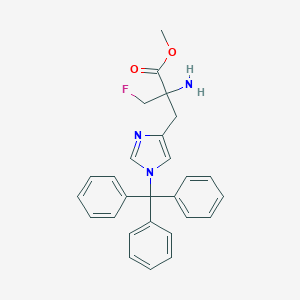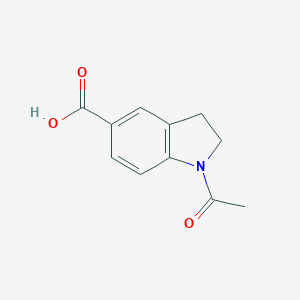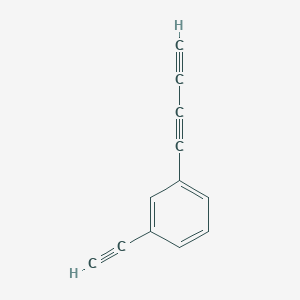
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene, commonly known as BDEB, is a chemical compound with potential applications in various scientific research fields. BDEB has a unique molecular structure that makes it an attractive candidate for studying the mechanisms of various biological and chemical processes.
Aplicaciones Científicas De Investigación
BDEB has been extensively used in various scientific research fields, including organic chemistry, materials science, and biology. In organic chemistry, BDEB has been used as a building block for the synthesis of various organic compounds. It has also been used as a fluorescent probe for studying the binding interactions of small molecules with biological macromolecules. In materials science, BDEB has been used as a precursor for the synthesis of various polymers and organic materials.
Mecanismo De Acción
BDEB is known to interact with various biological macromolecules, including proteins and nucleic acids. It has been shown to bind to the active site of enzymes and inhibit their activity. BDEB has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
BDEB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. BDEB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BDEB has been shown to have anti-inflammatory properties, making it a potential candidate for treating various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BDEB in lab experiments is its unique molecular structure, which makes it an attractive candidate for studying various biological and chemical processes. Additionally, BDEB is relatively easy to synthesize and is readily available. However, one of the major limitations of using BDEB in lab experiments is its potential toxicity. BDEB has been shown to be toxic to certain cell types, and caution should be taken when handling this compound.
Direcciones Futuras
There are several potential future directions for research involving BDEB. One potential area of research is the development of BDEB-based fluorescent probes for studying the binding interactions of small molecules with biological macromolecules. Another potential area of research is the development of BDEB-based materials for use in various applications, including drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of BDEB and its potential applications in various scientific research fields.
In conclusion, BDEB is a unique chemical compound with potential applications in various scientific research fields. Its unique molecular structure makes it an attractive candidate for studying various biological and chemical processes. Further research is needed to fully understand the mechanism of action of BDEB and its potential applications in various scientific research fields.
Métodos De Síntesis
BDEB can be synthesized through a multi-step process involving the coupling of two different alkynes and an aryl halide. One of the most commonly used methods for synthesizing BDEB involves the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkynyl metal reagent in the presence of a palladium catalyst. This method is known for its high yield and excellent selectivity.
Propiedades
Número CAS |
154746-20-0 |
|---|---|
Nombre del producto |
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene |
Fórmula molecular |
C12H6 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-buta-1,3-diynyl-3-ethynylbenzene |
InChI |
InChI=1S/C12H6/c1-3-5-7-12-9-6-8-11(4-2)10-12/h1-2,6,8-10H |
Clave InChI |
OZQLQZISTMXHDY-UHFFFAOYSA-N |
SMILES |
C#CC#CC1=CC=CC(=C1)C#C |
SMILES canónico |
C#CC#CC1=CC=CC(=C1)C#C |
Sinónimos |
Benzene, 1-(1,3-butadiynyl)-3-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



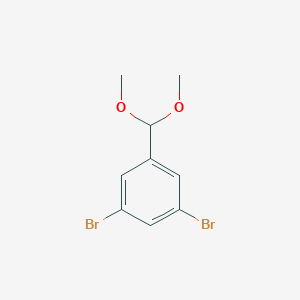
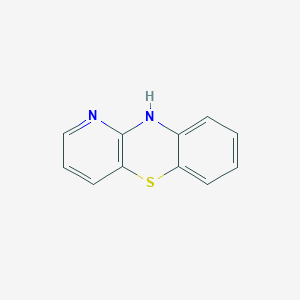

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
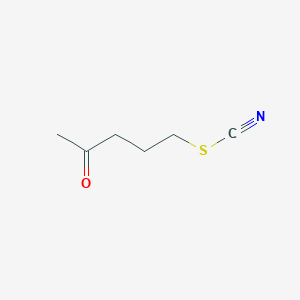
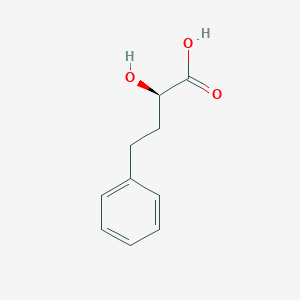
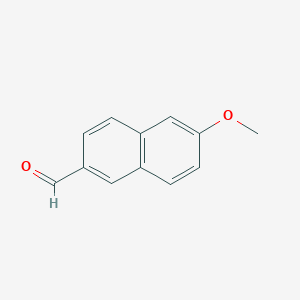
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
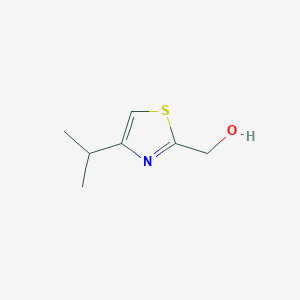
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
